molecular formula C18H24N4O2 B2837518 1-(3-phenylpropyl)-3-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)urea CAS No. 1798042-60-0

1-(3-phenylpropyl)-3-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)urea

Cat. No. B2837518
CAS RN: 1798042-60-0
M. Wt: 328.416
InChI Key: CHDKOAQHQGHRHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-phenylpropyl)-3-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic benefits. This compound has been studied extensively for its ability to interact with various biological targets and has shown promising results in preclinical studies.

Scientific Research Applications

Gelation Properties and Hydrogel Formation

1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea, a compound with a structure similar to the queried chemical, has been studied for its ability to form hydrogels in a range of acids. This property is significant in understanding the rheology and morphology of gels, which are dependent on the identity of the anion. These hydrogels have varied physical properties depending on the acid used to protonate the gelator, providing insights into the tunability of such materials for potential applications in drug delivery and tissue engineering (Lloyd & Steed, 2011).

Ligand Synthesis and Coordination Chemistry

Research on polypyrazolylborate ligands, which include compounds structurally related to 1-(3-phenylpropyl)-3-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)urea, has been conducted. These ligands, synthesized through the reaction of tetrahydroborate ion with appropriate pyrazoles, exhibit unique properties that are transitional between relatively unhindered and sterically bulky ligands. This research is crucial in understanding the coordination chemistry and structural properties of such ligands, which can be applied in catalysis and molecular recognition (Trofimenko et al., 1989).

Biological Activity and Pharmaceutical Applications

The synthesis and investigation of 1,3-disubstituted ureas containing pyrazole and various substituents have been explored, particularly in relation to their inhibitory activity against human soluble epoxide hydrolase (sEH). Compounds like 1-[(adamantan-1-yl)methyl]-3-pyrazolyl ureas exhibit significant biological activity, indicating potential for therapeutic applications in areas such as inflammation and cardiovascular diseases (D’yachenko et al., 2019).

Material Science and Chemical Engineering

The study of urea derivatives, including those with pyrazolyl structures, extends to material science. These compounds have been investigated for their role in the gelation of certain chemicals and the formation of networks in gels. This research is significant in understanding the material properties and potential applications of urea derivatives in areas like polymer science and nanotechnology (Kirschbaum & Wadke, 1976).

properties

IUPAC Name

1-[1-(oxan-4-yl)pyrazol-4-yl]-3-(3-phenylpropyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O2/c23-18(19-10-4-7-15-5-2-1-3-6-15)21-16-13-20-22(14-16)17-8-11-24-12-9-17/h1-3,5-6,13-14,17H,4,7-12H2,(H2,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHDKOAQHQGHRHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N2C=C(C=N2)NC(=O)NCCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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